Midodrine D6 Hydrochloride

Vue d'ensemble

Description

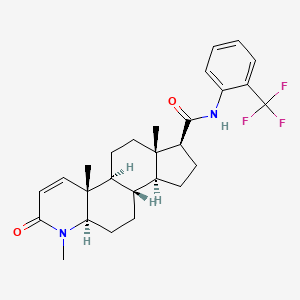

Midodrine D6 Hydrochloride is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .

Synthesis Analysis

Midodrine D6 Hydrochloride is synthesized via a Hantzsch condensation reaction . The process variables such as reaction temperature, heating time, reagent volume, and pH were screened by operating a 2-level full factorial design .Molecular Structure Analysis

The molecular formula of Midodrine D6 Hydrochloride is C12H12D6N2O4 • HCl . The InChI code is InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; .Chemical Reactions Analysis

Midodrine D6 Hydrochloride undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine . The optimal reaction parameters of this chemical derivatization were determined using a Hantzsch condensation reaction .Physical And Chemical Properties Analysis

Midodrine D6 Hydrochloride is a solid substance . It has a molecular weight of 296.8 and is soluble in DMSO and Methanol .Applications De Recherche Scientifique

Application in Intensive Care Units (ICUs)

Specific Scientific Field

Summary of the Application

- Midodrine is used in ICUs for the early liberation from vasopressor support . It’s an oral vasopressor that has been used for hemodynamic support in non-critically ill patients .

Methods of Application

- In the LIBERATE study, adult critically ill patients receiving stable or decreasing doses of IV vasopressors were randomized to receive either midodrine 10 mg administered enterally every 8 h or placebo until 24 h post-discontinuation of IV vasopressors .

Results or Outcomes

- The primary outcome of the study was ICU length of stay. Secondary outcomes included all-cause mortality at 90 days, hospital length of stay, length of IV vasopressor support, re-initiation of IV vasopressors, rates of ICU readmission, and occurrence of adverse events .

Prevention of Orthostatic Hypotension during Early Mobilization after Hip Arthroplasty

Specific Scientific Field

Summary of the Application

- Midodrine is used for the prevention of orthostatic hypotension during early mobilization after hip arthroplasty .

Methods of Application

- In a double-blind, randomized trial, patients 18 years or older and scheduled for total hip arthroplasty under spinal anesthesia were allocated to either 5 mg midodrine hydrochloride or placebo orally 1 h before mobilization at 6 and 24 h postoperatively .

Results or Outcomes

- The primary outcome was the prevalence of orthostatic hypotension (decrease in systolic or diastolic arterial pressures of > 20 or 10 mmHg, respectively) during mobilization 6 h after surgery .

Treatment of Chronic Orthostatic Hypotension

Specific Scientific Field

Summary of the Application

- Midodrine hydrochloride is a short-acting pressor agent that raises blood pressure in the upright position in patients with orthostatic hypotension .

Methods of Application

Results or Outcomes

Treatment of Symptomatic Orthostatic Hypotension

Specific Scientific Field

Summary of the Application

- Midodrine hydrochloride is indicated for the treatment of symptomatic orthostatic hypotension . It can reduce dizziness and faints by about a third .

Methods of Application

Results or Outcomes

Prevention of Excessive Drops in Blood Pressure in Dialysis Patients

Specific Scientific Field

Summary of the Application

- Small studies have shown that midodrine can be used to prevent excessive drops in blood pressure in people requiring dialysis .

Methods of Application

Results or Outcomes

Treatment of Complications of Cirrhosis

Specific Scientific Field

Summary of the Application

- Midodrine has been used in the complications of cirrhosis . It is also used with octreotide for hepatorenal syndrome .

Methods of Application

Results or Outcomes

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Midodrine D6 Hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)